molecular formula C21H26N2O3 B2870816 N-Butyl L-Z-Phenylalaninamide CAS No. 182684-39-5

N-Butyl L-Z-Phenylalaninamide

Cat. No.: B2870816
CAS No.: 182684-39-5
M. Wt: 354.45
InChI Key: RRULNKHHKRADQB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its complex molecular structure, which includes a benzyl group, a butylcarbamoyl group, and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl L-Z-Phenylalaninamide can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with N-(2-phenylethyl)butylcarbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(methylcarbamoyl)-2-phenylethyl]carbamate
  • Benzyl N-[1-(ethylcarbamoyl)-2-phenylethyl]carbamate
  • Benzyl N-[1-(propylcarbamoyl)-2-phenylethyl]carbamate

Uniqueness

Benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate is unique due to its specific butylcarbamoyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-3-14-22-20(24)19(15-17-10-6-4-7-11-17)23-21(25)26-16-18-12-8-5-9-13-18/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRULNKHHKRADQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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